![molecular formula C18H14N2O4 B2451572 N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-13-6](/img/structure/B2451572.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a compound that belongs to the benzoxazole class . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively studied and found possessing interesting pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate . The structure of the newly synthesized compounds is usually confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1H NMR, 13C NMR, and mass) analysis .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is typically confirmed using various spectroscopic tools such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives often involve the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate . The reaction leads to the formation of N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic tools such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy can be used to analyze the chemical properties .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
This compound is a type of 2-substituted benzoxazole derivative, which has been synthesized and evaluated for its in vitro anti-inflammatory efficacy . The results from in vitro anti-inflammatory studies showed that similar compounds have good efficacy with percentage inhibition of 74.26±1.04, 80.16±0.24, and 70.24±0.68 for membrane stabilization activity .
Antimicrobial Applications
Benzoxazole derivatives, including this compound, have been synthesized and checked for their in vitro antimicrobial activity against various bacteria and fungal strains . Some compounds showed highest antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .
Anticancer Applications
Benzoxazole derivatives have been used in the treatment of various types of cancers. Some compounds have shown good anticancer activity in comparison to 5-fluorouracil . In addition, some compounds showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
Anti-Oxidant Effects
Benzoxazole derivatives, including this compound, have been found to exhibit anti-oxidant effects . This makes them potentially useful in the treatment of diseases where oxidative stress plays a key role.
Antifungal Applications
Benzoxazole derivatives have been evaluated for their in vitro antifungal activities . Some compounds showed high antifungal activity with MIC values comparable to fluconazole .
Antiviral Applications
Benzoxazole derivatives have been found to have antiviral applications . This makes them potentially useful in the treatment of viral infections.
Anticonvulsant Applications
Benzoxazole derivatives have been found to have anticonvulsant applications . This makes them potentially useful in the treatment of convulsive disorders.
Antitubercular Applications
Benzoxazole derivatives have been found to have antitubercular applications . This makes them potentially useful in the treatment of tuberculosis.
Wirkmechanismus
Target of Action
The compound N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as N-[3-(1,3-benzoxazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide, is a novel carboxamide compound containing a benzoxazole motif . The primary targets of this compound are GABA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with its targets, the GABA receptors, by binding to them This binding can inhibit the receptors, leading to changes in the transmission of nerve signals
Biochemical Pathways
The compound affects the GABAergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for reducing neuronal excitability. By targeting GABA receptors, the compound can influence this pathway and its downstream effects.
Result of Action
The compound exhibits significant insecticidal activity against Mythimna separata . This suggests that the compound’s action at the molecular and cellular level results in the death of these insects.
Zukünftige Richtungen
Benzoxazole derivatives, including “N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide”, present a promising area of research due to their wide range of biological activities . Future research could focus on exploring their potential applications in various fields, including medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(16-11-22-8-9-23-16)19-13-5-3-4-12(10-13)18-20-14-6-1-2-7-15(14)24-18/h1-7,10-11H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQAGKFORBIKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)
![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)

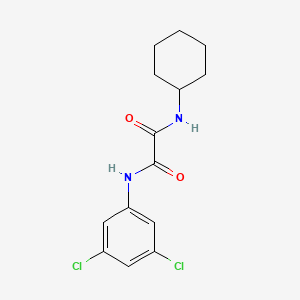

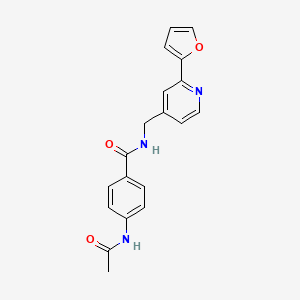


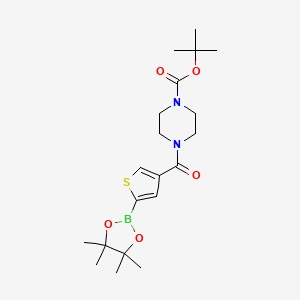
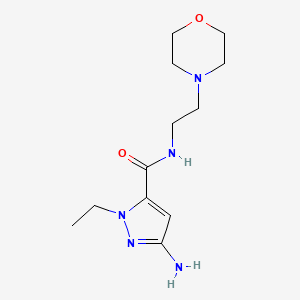
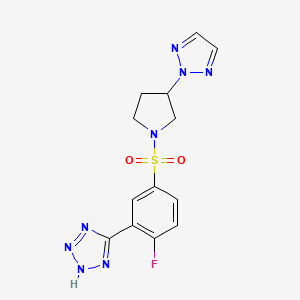

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2451512.png)